molecular formula C19H17N5O B2404292 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide CAS No. 2034522-24-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

货号 B2404292
CAS 编号: 2034522-24-0
分子量: 331.379
InChI 键: IDPQYKRALSVGGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of immune response, inflammation, and cellular stress.

作用机制

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a potent and selective inhibitor of the protein kinase TBK1. TBK1 is involved in the regulation of immune response, inflammation, and cellular stress. It phosphorylates the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. By inhibiting the activation of TBK1, this compound prevents the phosphorylation of IRF3 and inhibits the activation of the immune response and inflammation pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

实验室实验的优点和局限性

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in immune response, inflammation, and cellular stress. In addition, this compound has been shown to have anti-tumor activity in preclinical studies, which makes it a potential candidate for the development of cancer therapeutics.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in in vivo studies. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

未来方向

There are several future directions for research on N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. One area of research could focus on the development of more potent and selective inhibitors of TBK1. This could lead to the development of more effective treatments for autoimmune diseases and cancer.
Another area of research could focus on the role of TBK1 in other physiological processes, such as metabolism and aging. TBK1 has been implicated in the regulation of these processes, and further research could lead to the development of new therapies for metabolic disorders and age-related diseases.
Finally, research could focus on the development of new drug delivery systems for this compound. This could improve the pharmacokinetics and bioavailability of the drug, which could lead to more effective treatments for autoimmune diseases and cancer.

合成方法

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide was first described in a patent application in 2008. The synthesis of this compound involves several steps, including the reaction of 2-bromo-1-methyl-4-(pyridin-3-yl)pyrazole with 3-(dimethylamino)propylamine to form the intermediate compound, which is then reacted with 6-bromoindole-2-carboxylic acid to form the final product. The synthesis method has been optimized to improve the yield and purity of this compound.

科学研究应用

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been extensively studied in scientific research, particularly in the fields of immunology and cancer research. It has been shown to inhibit the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This makes this compound a promising candidate for the treatment of autoimmune diseases, such as lupus and multiple sclerosis.
In addition, this compound has been shown to have anti-tumor activity in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes this compound a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.

属性

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQYKRALSVGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。